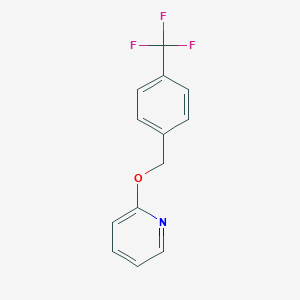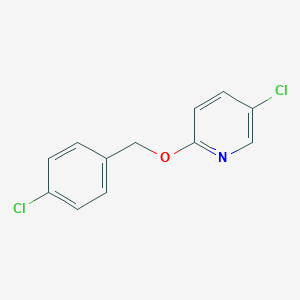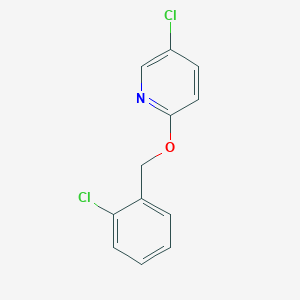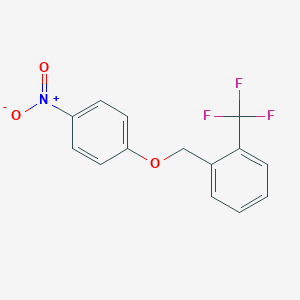![molecular formula C16H17Cl2NO2 B275788 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as AMT or alpha-methyltryptamine, is a synthetic compound that belongs to the tryptamine class of psychoactive substances. It has been used for both scientific research and recreational purposes.
Scientific Research Applications
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. It has been shown to have serotonin receptor agonist activity, which may be useful in the treatment of depression and anxiety disorders. Additionally, 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been investigated for its potential as a tool in neuroscience research.
Mechanism of Action
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can modulate serotonin signaling in the brain, leading to altered states of consciousness and changes in perception.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to increased feelings of euphoria, stimulation, and empathy. Additionally, 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have hallucinogenic effects, including altered perception of time and space, visual and auditory hallucinations, and synesthesia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine in lab experiments is its ability to selectively activate the 5-HT2A receptor, which may be useful in studying the role of this receptor in various physiological and pathological processes. However, 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has also been shown to have potential neurotoxic effects, which may limit its use in certain experiments.
Future Directions
Future research on 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further investigation into its mechanism of action and effects on the brain could provide insights into the regulation of mood and perception. Finally, studies on the potential neurotoxic effects of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine could help to clarify its safety profile and inform its use in scientific research.
Synthesis Methods
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetonitrile with furfural in the presence of a reducing agent. The resulting intermediate is then reacted with tetrahydrofuran-2-ylmethylamine to produce the final product.
properties
Molecular Formula |
C16H17Cl2NO2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C16H17Cl2NO2/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h3-6,8,12,19H,1-2,7,9-10H2 |
InChI Key |
PLXZZYRPDMAFKU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)



![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)